![molecular formula C8H13ClO4S B1450503 Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate CAS No. 1803570-67-3](/img/structure/B1450503.png)
Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate
描述
Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate is a chemical compound with the molecular formula C8H13ClO4S. It is known for its unique structure, which includes a cyclopentane ring substituted with a chlorosulfonyl group and a methyl ester group. This compound is used in various scientific research applications due to its reactivity and functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with chlorosulfonic acid, followed by esterification with methanol. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications .
化学反应分析
Types of Reactions
Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl compound using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols, typically in the presence of a base like triethylamine.
Reduction: Reducing agents like lithium aluminum hydride, often in anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Esters: Resulting from substitution with alcohols.
Reduced Sulfonyl Compounds: Obtained through reduction reactions.
Carboxylic Acids or Aldehydes: Produced via oxidation reactions.
科学研究应用
Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.
Biology: In the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate involves the reactivity of its chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or other molecules, leading to modifications that can inhibit enzyme activity or alter molecular function . The molecular targets often include amino acid residues such as lysine or cysteine, which possess nucleophilic side chains .
相似化合物的比较
Similar Compounds
Methyl 1-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate: Similar structure but with a cyclopropane ring instead of cyclopentane.
Methyl trans-2-(chlorosulfonyl)cyclopentane-1-carboxylate: Differing in the position of the chlorosulfonyl group.
Uniqueness
Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate is unique due to its specific ring structure and the position of the functional groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in synthetic chemistry and research applications where precise modifications are required .
属性
IUPAC Name |
methyl 1-(chlorosulfonylmethyl)cyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO4S/c1-13-7(10)8(4-2-3-5-8)6-14(9,11)12/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSSPRSEXYILLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


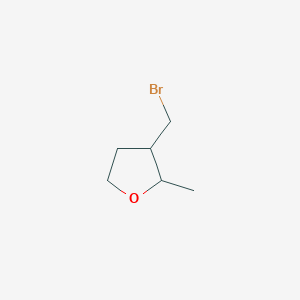
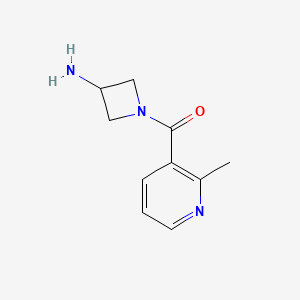
![2-N-[2-(4-Fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine](/img/structure/B1450424.png)
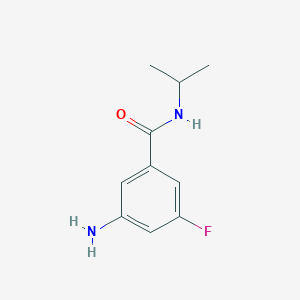
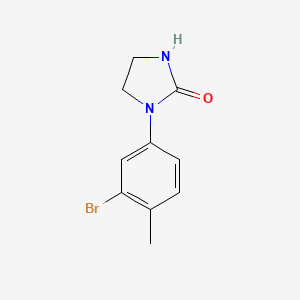
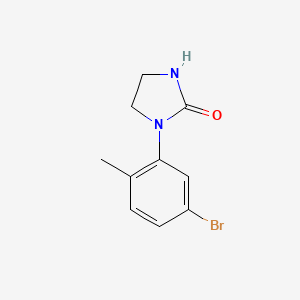
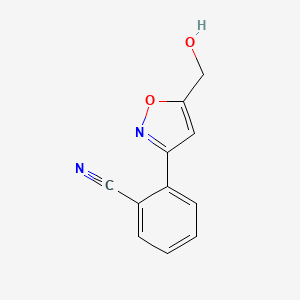
![4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine](/img/structure/B1450431.png)
![[5-(3-Fluorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1450432.png)
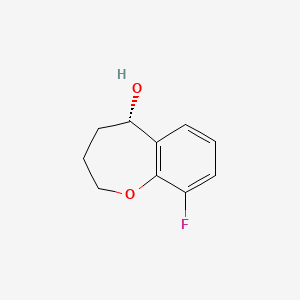
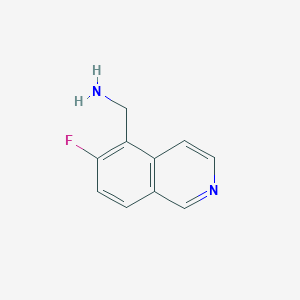
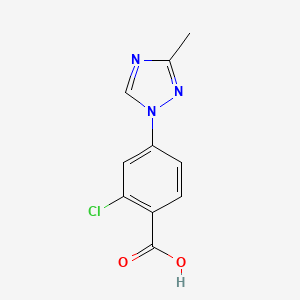
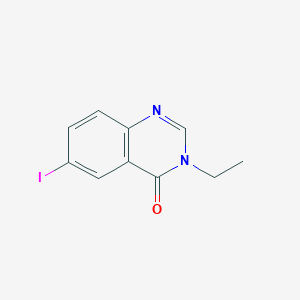
![2-[4-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1450443.png)
